molecular formula C20H30N2O4S B4429496 1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine

1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine

Cat. No. B4429496
M. Wt: 394.5 g/mol
InChI Key: AOINSGIGXSOGRN-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that include piperidine and sulfonyl functional groups. It is related to various compounds studied for their crystal structures, molecular conformations, and potential biological activities.

Synthesis Analysis

  • Synthesis techniques often involve coupling reactions, as seen in compounds like 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine and its derivatives. These are synthesized using benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions (Khalid et al., 2013).
  • Another example is the synthesis of related piperidine derivatives using multicomponent reactions, indicating the versatility of synthesis approaches for such compounds (Feng, 2011).

Molecular Structure Analysis

  • Studies have shown that compounds in this class often exhibit specific crystal and molecular structures, like the chair conformation of the piperidine ring, and the distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2015).

Chemical Reactions and Properties

  • These compounds can participate in a variety of chemical reactions, including electrophilic substitutions and conjugate additions, as demonstrated in the synthesis of various derivatives (Back & Nakajima, 2000).
  • The presence of sulfonyl and piperidine groups can influence the reactivity and interaction with other chemical entities, such as in the anodic methoxylation of piperidine derivatives (Golub & Becker, 2015).

Physical Properties Analysis

  • The physical properties, like crystal packing and molecular conformation, are significantly influenced by intermolecular and intramolecular hydrogen bonding as well as by the structural arrangement of functional groups (Kumar et al., 2012).

Chemical Properties Analysis

  • The chemical properties are often characterized by spectroscopic methods and X-ray diffraction, revealing insights into the electronic structure and bonding characteristics of these compounds (Banerjee et al., 2002).

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.

properties

IUPAC Name

[1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-15(2)17-6-7-18(26-3)19(14-17)27(24,25)22-12-8-16(9-13-22)20(23)21-10-4-5-11-21/h6-7,14-16H,4-5,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOINSGIGXSOGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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